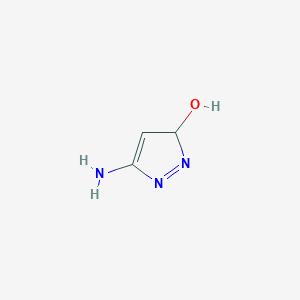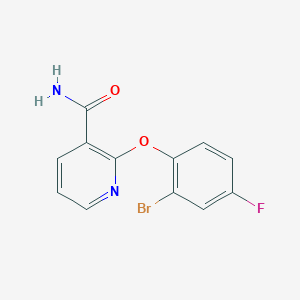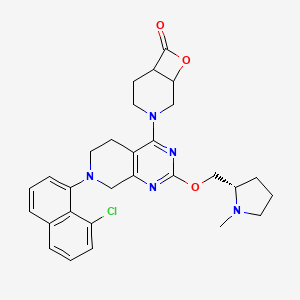
G12S inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G12S inhibitor-1 is a selective inhibitor developed to target the K-Ras (G12S) mutation, a specific mutation in the KRAS gene. This mutation is found in various cancers, including non-small cell lung cancer and colorectal cancer. The compound functions by suppressing oncogenic signaling, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of G12S inhibitor-1 involves noncatalytic serine acylation using β-lactone as an electrophile . This method allows for the selective targeting of the serine residue in the K-Ras (G12S) mutation. The preparation process includes the formation of covalent adducts with GDP-bound K-Ras (G12S), promoting acylation of the mutant serine residue . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity.
Análisis De Reacciones Químicas
G12S inhibitor-1 undergoes several types of chemical reactions, primarily involving acylation. The compound forms covalent bonds with the serine residue in the K-Ras (G12S) mutation, leading to the suppression of oncogenic signaling . Common reagents used in these reactions include β-lactone and other electrophiles. The major products formed from these reactions are covalent adducts with GDP-bound K-Ras (G12S) .
Aplicaciones Científicas De Investigación
G12S inhibitor-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective inhibition of serine residues. In biology and medicine, it is used to investigate the role of K-Ras (G12S) mutations in cancer and to develop targeted therapies . The compound’s ability to suppress oncogenic signaling makes it a valuable tool for cancer research and drug development .
Mecanismo De Acción
The mechanism of action of G12S inhibitor-1 involves the acylation of the serine residue in the K-Ras (G12S) mutation. This acylation suppresses the oncogenic signaling pathways by forming covalent adducts with GDP-bound K-Ras (G12S) . The molecular targets of this compound include the Switch-II pocket (S-IIP) of K-Ras, which allows for selective binding and inhibition . The pathways involved in this mechanism include the suppression of downstream Ras effectors such as phospho-ERK and phospho-AKT .
Comparación Con Compuestos Similares
G12S inhibitor-1 is unique in its ability to selectively target the serine residue in the K-Ras (G12S) mutation. Similar compounds include inhibitors targeting other KRAS mutations, such as G12C and G12D . These compounds also function by forming covalent bonds with their respective target residues, but this compound is distinct in its use of β-lactone for serine acylation . The development of this compound provides a new option for targeting serine residues in oncogenic mutations .
Propiedades
Fórmula molecular |
C29H32ClN5O3 |
|---|---|
Peso molecular |
534.0 g/mol |
Nombre IUPAC |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
Clave InChI |
VKLRGERKXJSQFY-LGQZFRORSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
SMILES canónico |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
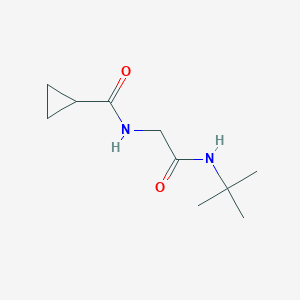
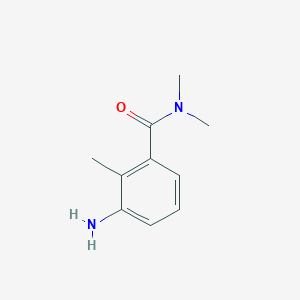
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
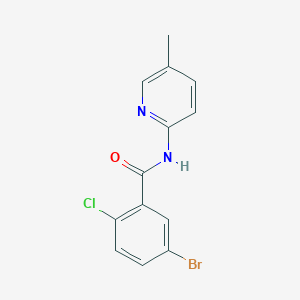
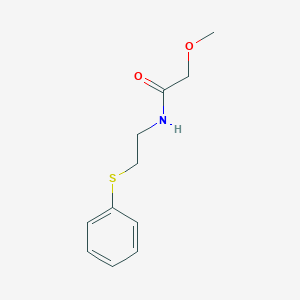
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)


